Ammonium hexachloropalladate(IV)

Thermal Decomposition XANES Catalyst Precursor Activation

Ammonium hexachloropalladate(IV) solves the problem of uncontrolled Pd(IV)→Pd(II) reduction that plagues generic palladium precursors. Its thermal decomposition proceeds via Cl→NH₃ ligand exchange and Cl₂ evolution, enabling in situ support conditioning. Benefits: (1) Reproducible catalyst activation; (2) Ethanol insolubility for easy workup; (3) Non-mutagenic (Ames-negative) for safer industrial handling. For Suzuki, Heck, Sonogashira coupling and hydrometallurgical Pd recovery.

Molecular Formula Cl6H8N2Pd
Molecular Weight 355.2 g/mol
CAS No. 19168-23-1
Cat. No. B096831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium hexachloropalladate(IV)
CAS19168-23-1
Molecular FormulaCl6H8N2Pd
Molecular Weight355.2 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4
InChIKeyLOLIPEAFAJNGJM-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Hexachloropalladate(IV) Overview


Ammonium hexachloropalladate(IV) ((NH₄)₂PdCl₆) is an inorganic salt comprising ammonium cations and octahedral hexachloropalladate(IV) [PdCl₆]²⁻ anions, with palladium in the +4 oxidation state [1]. It appears as red-orange to red-brown cubic crystals with a density of 2.418 g/cm³ and is slightly soluble in water but insoluble in ethanol . The compound serves primarily as a Pd(IV) precursor for synthesizing advanced coordination compounds and as a catalyst source for C–C cross-coupling reactions (Suzuki, Heck, Sonogashira), electrochemical applications, and analytical reagent use [2].

1 Pd(IV) precursor for C–C cross-coupling catalyst synthesis
2 Ethanol-insoluble – supports precipitation-based workup
3 Ammonium counterion participates in thermal ligand exchange

Why Ammonium Hexachloropalladate(IV) Cannot Be Simply Replaced


Generic substitution among palladium precursors fails due to three critical differences: oxidation state, counterion identity, and solubility profile. Ammonium hexachloropalladate(IV) contains Pd(IV) in an octahedral [PdCl₆]²⁻ coordination sphere, while ammonium tetrachloropalladate(II) contains Pd(II) in a square-planar [PdCl₄]²⁻ geometry, requiring distinct reduction pathways and ligand exchange kinetics during catalyst activation [1]. Thermal decomposition studies confirm that (NH₄)₂[PdCl₆] decomposes via a Cl→NH₃ ligand exchange mechanism to yield (NH₄)₂[PdCl₄] as an intermediate, demonstrating that the Pd(IV) to Pd(II) conversion is not instantaneous and involves a measurable, mechanistic step that influences in situ active species formation [2]. Furthermore, counterion selection matters: potassium hexachloropalladate(IV) introduces K⁺ that may interfere with moisture-sensitive or ion-specific applications, whereas the ammonium counterion in the target compound provides a nitrogen-containing ligand source that participates in thermal decomposition chemistry [2]. Water solubility also differs qualitatively, with the target compound being slightly soluble in water and insoluble in ethanol , whereas ammonium tetrachloropalladate(II) exhibits higher aqueous solubility. These factors collectively preclude simple one-to-one replacement without experimental revalidation of catalyst performance.

Risk Factor
(NH₄)₂PdCl₆ Target
Pd(II) / Alternative Salt
Oxidation state
Pd(IV) octahedral geometry; distinct activation pathway
Pd(II) square planar; lacks Cl→NH₃ exchange step
Counterion
NH₄⁺ provides nitrogen ligand source during decomposition
K⁺ may interfere in moisture-sensitive applications
Solubility
Slightly water-soluble, ethanol-insoluble
Higher aqueous solubility; ethanol precipitation less effective

Ammonium Hexachloropalladate(IV) Comparative Evidence


Thermal Decomposition: Cl→NH₃ Ligand Exchange Pathway

In situ X-ray absorption near edge structure (XANES) investigations at the chlorine K-edge and palladium L₃-edge reveal that thermal decomposition of ammonium hexachloropalladate(IV) proceeds via an initial ligand exchange step (Cl → NH₃) prior to full decomposition, with the main peak shifting from 2828.8 eV to 2827.4 eV upon heating [1]. This contrasts with ammonium tetrachloropalladate(II) (Pd(II) precursor), which lacks the Pd(IV)→Pd(II) ligand exchange intermediate and decomposes via a more direct reductive pathway. The presence of this distinct mechanistic step means that catalyst activation from the Pd(IV) precursor is not kinetically equivalent to activation from a Pd(II) precursor, which can affect the timing and speciation of catalytically active Pd(0) formation in situ.

Thermal decomposition mechanism
Head-to-head
Cl K-edge peak shift 1.4 eV upon heating; Cl→NH₃ ligand exchange step observed for Pd(IV) precursor, absent in Pd(II) analog
Catalyst activation kinetics differ between oxidation states
In situ XANES data; Pd(IV)→Pd(II) intermediate influences active species formation timing
Thermal Decomposition XANES Catalyst Precursor Activation In Situ Spectroscopy

Selective Pd(IV) Precipitation from Leach Solutions

Ammonium hexachloropalladate(IV) demonstrates a unique advantage in industrial palladium recovery: it can be selectively precipitated as extra pure (NH₄)₂PdCl₆ from real leaching solutions of cemented palladium under optimized conditions of 1:30 molar ratio of Pd(IV) to NH₄Cl at 60°C within 30 minutes [1]. This selective precipitation method is effective specifically for Pd(IV) species; the existence of Pd(IV) in aqueous solutions is critical for precipitation with NH₄Cl, whereas Pd(II) species (such as those in tetrachloropalladate form) do not undergo analogous selective precipitation under these conditions [1]. The ammonium salt form (vs. potassium or sodium hexachloropalladate) is particularly advantageous because the ammonium cation provides both charge balance and nitrogen content that may assist in downstream catalyst preparation.

Selective precipitation recovery
Class-level
Extra pure (NH₄)₂PdCl₆ obtained from leach solutions at 60°C, 30 min, using NH₄Cl; process requires Pd(IV) oxidation state
Pd(IV) specificity enables purification workflows not replicated by Pd(II) precursors
Reported under optimized lab conditions; scalability requires verification
Hydrometallurgy Palladium Recovery Selective Precipitation Electroplating Waste

Non-Mutagenic Profile in Ames Tests

In comparative Ames mutagenicity testing using Salmonella typhimurium bacterial strains, ammonium hexachloropalladate(IV) demonstrated no mutagenic potential, alongside potassium hexachloropalladate(IV) and ammonium tetrachloropalladate(II) [1]. By contrast, platinum complexes including potassium hexachloroplatinate(IV), ammonium tetrachloroplatinate(II), and ammonium hexachloroplatinate(IV) increased spontaneous mutation rates by factors of 3 to 20 across four tester strains [1]. This class-level distinction between palladium and platinum hexachloro- and tetrachloro- complexes has direct industrial relevance: investigators have suggested that catalytic converters containing predominantly palladium may minimize potential health risks compared to platinum-based systems [1].

Ames mutagenicity profile
Cross-study comparable
Pd complexes (including target) show no mutagenic potential; Pt analogs increase mutation rates 3- to 20-fold across four tester strains
Class-level differentiation supports Pd precursor selection where genotoxicity endpoints are reviewed
Ames test with S. typhimurium; occupational health context
Genotoxicity Ames Test Occupational Safety Catalytic Converter Materials

Ethanol Insolubility Advantage

Ammonium hexachloropalladate(IV) exhibits a distinct solubility profile: it is slightly soluble in water and insoluble in ethanol . By contrast, ammonium tetrachloropalladate(II) (CAS 13820-40-1) is water-soluble and serves as a convenient aqueous palladium source for homogeneous and heterogeneous catalysis . This differential ethanol insolubility makes the hexachloropalladate(IV) salt preferable for synthetic protocols requiring catalyst precursor removal by ethanol precipitation, or for applications where the precursor must remain in the solid phase during ethanol-based workup. Additionally, the compound is reported as soluble in dilute sulfuric acid , offering acid-mediated dissolution pathways not universally applicable to all palladium precursors.

Ethanol solubility
Data to verify
Target compound insoluble in ethanol; ammonium tetrachloropalladate(II) is water-soluble
Ethanol precipitation workup compatibility differs from Pd(II) alternatives
Sources limited; confirm under intended solvent conditions
Solubility Precursor Selection Solvent Compatibility Workup

Controlled Cl₂ Evolution via Thermal Decomposition

Thermal decomposition studies reveal that solid ammonium hexachloropalladate(IV) decomposes at elevated temperatures to yield ammonium tetrachloropalladate(II) and chlorine gas, demonstrating the relative stability differences between the two oxidation states . This decomposition pathway — (NH₄)₂[PdCl₆] → (NH₄)₂[PdCl₄] + Cl₂↑ — provides a controlled, thermally triggered route to generate the Pd(II) species in situ. By contrast, starting directly with ammonium tetrachloropalladate(II) bypasses this chlorine evolution step, which may be desirable in applications where in situ chlorine generation could interfere with sensitive substrates or where the oxidative environment produced by Cl₂ evolution is advantageous for catalyst conditioning.

Controlled Cl₂ evolution
Class-level
(NH₄)₂PdCl₆ decomposes to (NH₄)₂PdCl₄ + Cl₂(g); Pd(II) precursor lacks analogous oxidative gas release step
In situ Cl₂ generation may condition supports or oxidatively pretreat substrates
Thermal decomposition pathway; relevance depends on catalyst preparation protocol
Thermal Decomposition Oxidation State Control Catalyst Activation Chlorine Evolution

Pd Weight Fraction and Catalyst Loading Implications

Ammonium hexachloropalladate(IV) ((NH₄)₂PdCl₆, MW = 355.21 g/mol) contains approximately 29.9% palladium by weight [1]. By comparison, ammonium tetrachloropalladate(II) ((NH₄)₂PdCl₄, MW = 284.31 g/mol) contains approximately 37.4% palladium by weight. This difference in Pd content per gram of precursor affects catalyst loading calculations: to achieve a target Pd loading of 1 wt% on a support, approximately 3.34 g of (NH₄)₂PdCl₆ is required versus 2.67 g of (NH₄)₂PdCl₄ per 100 g of support material. For large-scale catalyst manufacturing, this 25% difference in precursor mass requirement impacts both raw material cost and waste chloride byproduct generation.

Pd weight fraction
Class-level
~29.9% Pd by weight (MW 355.21); ammonium tetrachloropalladate(II) contains ~37.4% Pd
Precursor mass requirement differs by ~25% for equivalent catalyst loading
Stoichiometric calculation; influences material cost and chloride byproduct volume
Palladium Content Catalyst Loading Stoichiometry Cost Efficiency

Ammonium Hexachloropalladate(IV) Optimal Use Cases


Controlled Thermal Activation with In Situ Cl₂ Generation

Select ammonium hexachloropalladate(IV) when catalyst preparation protocols benefit from the controlled thermal decomposition pathway (Cl→NH₃ ligand exchange followed by Cl₂ evolution) documented by in situ XANES studies [1]. This Pd(IV) precursor enables in situ generation of chlorine gas during conversion to Pd(II) species, which can condition catalyst supports or oxidatively pretreat substrates in the same thermal step . Researchers should avoid ammonium tetrachloropalladate(II) for these workflows, as the Pd(II) precursor lacks this chlorine evolution capability.

Industrial Pd Recovery via Selective Precipitation

Ammonium hexachloropalladate(IV) is the target product of a validated hydrometallurgical recovery process wherein Pd(IV) species in leach solutions are selectively precipitated by NH₄Cl at 60°C [1]. This industrial recovery route yields extra pure (NH₄)₂PdCl₆ and is specific to the Pd(IV) oxidation state; Pd(II) species (tetrachloropalladates) do not undergo analogous precipitation. Procurement of this compound for recycling operations capitalizes on this oxidation-state-specific precipitation chemistry.

Ethanol-Insoluble Precursor for Facile Phase Separation

Employ ammonium hexachloropalladate(IV) in synthetic workflows where the catalyst precursor must be removed or isolated via ethanol precipitation [1]. The compound's insolubility in ethanol enables clean solid-liquid separations after reactions conducted in aqueous or mixed solvent systems. In contrast, ammonium tetrachloropalladate(II) exhibits higher water solubility and may not precipitate as effectively under the same ethanol-based workup conditions .

Non-Mutagenic Pd for Industrial Catalyst Safety

For large-scale catalyst manufacturing where occupational exposure and environmental mutagenicity are material concerns, ammonium hexachloropalladate(IV) offers a non-mutagenic palladium precursor alternative [1]. Comparative Ames testing demonstrates that while platinum hexachloro- and tetrachloro- complexes increase mutation rates by 3- to 20-fold, all tested palladium complexes (including the target compound) show no mutagenic potential [1]. This class-level safety differentiation supports selecting palladium-based over platinum-based precursors in industrial catalyst production workflows where genotoxicity is a procurement consideration.

Application
Selection Property
Validation Focus
Thermal activation studies
Pd(IV) decomposition pathway
In situ ligand exchange and Cl₂ evolution review
Pd recovery from leach solutions
Pd(IV) selective precipitation
Precipitation efficiency validation
Solvent-compatible precursor
Ethanol insolubility
Phase separation and workup compatibility
Catalyst genotoxicity screening
Ames test response context
Genotoxicity endpoint interpretation

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